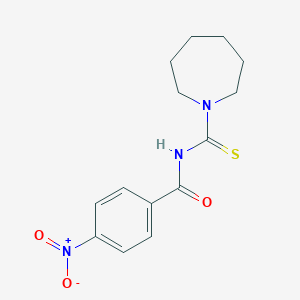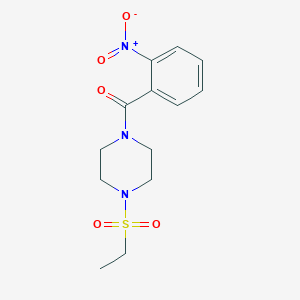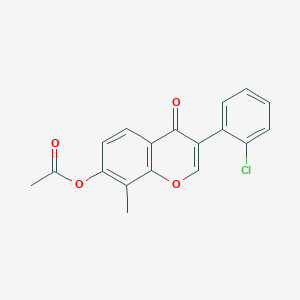![molecular formula C15H12BrNO3 B5700152 2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B5700152.png)
2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime] is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as DMQ-BBO and is synthesized using a simple method. DMQ-BBO has shown promising results in various scientific studies, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of DMQ-BBO has been extensively studied. DMQ-BBO acts as a redox-active compound that can undergo reversible redox reactions. DMQ-BBO can accept electrons from various electron donors, including NADH and NADPH. The reduced form of DMQ-BBO can then donate electrons to various electron acceptors, including oxygen and cytochrome c. This redox cycling of DMQ-BBO generates reactive oxygen species, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
DMQ-BBO has various biochemical and physiological effects. DMQ-BBO has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. DMQ-BBO also has neuroprotective effects against oxidative stress-induced neuronal damage. DMQ-BBO scavenges reactive oxygen species and inhibits lipid peroxidation, thus protecting neurons from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMQ-BBO is its simple synthesis method. DMQ-BBO can be synthesized using a simple reaction, and the purity of the compound can be confirmed using various analytical techniques. DMQ-BBO also has potent anticancer and neuroprotective activity, which makes it a promising compound for further research.
One of the limitations of DMQ-BBO is its potential toxicity. DMQ-BBO generates reactive oxygen species, which can induce oxidative stress and damage cells. Further studies are needed to determine the optimal concentration of DMQ-BBO for various applications and to assess its potential toxicity.
Zukünftige Richtungen
There are various future directions for DMQ-BBO research. One of the future directions is to study the potential applications of DMQ-BBO in combination with other anticancer drugs. DMQ-BBO has shown potent anticancer activity, and combining it with other drugs may enhance its efficacy.
Another future direction is to study the potential applications of DMQ-BBO in the field of neurodegenerative diseases. DMQ-BBO has neuroprotective effects against oxidative stress-induced neuronal damage, and further studies are needed to determine its potential applications in various neurodegenerative diseases.
Conclusion
DMQ-BBO is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. DMQ-BBO is synthesized using a simple method and has shown promising results in various scientific studies. DMQ-BBO has potent anticancer and neuroprotective activity, and further studies are needed to determine its potential applications in various fields.
Synthesemethoden
DMQ-BBO is synthesized using a simple method that involves the reaction of 2,6-dimethyl-1,4-benzoquinone with 2-bromobenzoyl chloride in the presence of potassium carbonate and dimethylformamide. The reaction yields DMQ-BBO as a yellow solid, which is then purified using column chromatography. The purity of DMQ-BBO can be confirmed using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
DMQ-BBO has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of DMQ-BBO is in the field of cancer research. Studies have shown that DMQ-BBO has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMQ-BBO induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
DMQ-BBO has also been studied for its potential applications in the field of neurodegenerative diseases. Studies have shown that DMQ-BBO has neuroprotective effects against oxidative stress-induced neuronal damage. DMQ-BBO scavenges reactive oxygen species and inhibits lipid peroxidation, thus protecting neurons from oxidative damage.
Eigenschaften
IUPAC Name |
[(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-9-7-11(18)8-10(2)14(9)17-20-15(19)12-5-3-4-6-13(12)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYFWOGSSPKKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(C1=NOC(=O)C2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5700072.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-fluorobenzohydrazide](/img/structure/B5700082.png)


![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5700100.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5700122.png)

![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5700133.png)
![N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5700135.png)
![3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700140.png)


